molecular formula C14H18N4O2 B584442 Ormetoprim-d6 CAS No. 1346602-49-0

Ormetoprim-d6

Cat. No.: B584442
CAS No.: 1346602-49-0
M. Wt: 280.361
InChI Key: KEEYRKYKLYARHO-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key isotopic characteristics:

Property This compound Natural Abundance Ormetoprim
Molecular Weight 280.36 g/mol 274.32 g/mol
Deuterium Substitution 6 atoms (methoxy) 0 atoms
Mass Shift (MS) +6 Da Baseline

The synthetic route typically involves hydrogen-deuterium exchange under catalytic conditions, using deuterated methanol (CD3OD) as the deuterium source. Industrial-scale production employs high-pressure reactors to optimize deuterium incorporation while minimizing side reactions.

Comparative Analysis with Parent Compound Ormetoprim

This compound retains the pharmacological target specificity of its parent compound but differs in physicochemical properties due to isotopic substitution (Table 1).

Table 1: Structural and Functional Comparison

Parameter This compound Ormetoprim
Molecular Formula C₁₄H₁₂D₆N₄O₂ C₁₄H₁₈N₄O₂
Boiling Point Not reported (estimated +0.5–1°C) 482.7°C at 760 mmHg
Solubility in DMSO 0.01 mg/mL 0.04 mg/mL
LogP (Partition Coefficient) 1.82 (calculated) 1.76 (experimental)

The deuterium isotope effect marginally alters solubility and chromatographic retention times, as observed in high-performance liquid chromatography (HPLC) separations. However, the mechanism of action—inhibition of bacterial dihydrofolate reductase —remains unchanged, as deuterium substitution does not affect the compound’s binding affinity to the enzyme.

Spectroscopic analyses highlight distinct differences:

  • NMR : this compound exhibits absence of proton signals at δ 3.7–3.8 ppm (methoxy groups), replaced by deuterium-specific splitting patterns.
  • MS : The molecular ion cluster shifts from m/z 274.32 ([M+H]+) for ormetoprim to m/z 280.36 for this compound, with a characteristic +6 Da increment.

These properties make this compound indispensable as an internal standard in mass spectrometry-based quantification of its non-deuterated counterpart in biological matrices.

Properties

CAS No.

1346602-49-0

Molecular Formula

C14H18N4O2

Molecular Weight

280.361

IUPAC Name

5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3

InChI Key

KEEYRKYKLYARHO-XERRXZQWSA-N

SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

Synonyms

2,4-Diamino-5-(6-methylveratryl)pyrimidine-d6;  2,4-Diamino-5-[2-methyl-4,5-_x000B_(dimethoxy-d6)benzyl]pyrimidine;  Diamino-5-(6-methylveratryl)pyrimidine-d6;  NSC 95072-d6;  Ormethoprim-d6;  Ro 5-9754-d6; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ormetoprim-d6 involves the incorporation of deuterium atoms into the Ormetoprim molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ormetoprim-d6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

Ormetoprim-d6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Ormetoprim-d6 exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids. By inhibiting this enzyme, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Analogues

Ormetoprim (Non-Deuterated)
  • Structural Differences: Ormetoprim-d6 differs from non-deuterated Ormetoprim (C₁₃H₁₇N₅O₂) by the replacement of six hydrogen atoms with deuterium.
  • Applications :
    • Ormetoprim: Used therapeutically in veterinary medicine (e.g., Rofenaid®) to treat bacterial infections via dihydrofolate reductase inhibition .
    • This compound: Serves as a reference standard in pharmacokinetic studies to quantify Ormetoprim levels in biological matrices .
Trimethoprim
  • Structural Similarities: Both Ormetoprim and Trimethoprim belong to the diaminopyrimidine class and inhibit dihydrofolate reductase.
  • Key Differences: Selectivity: Trimethoprim exhibits higher selectivity for bacterial enzymes, whereas Ormetoprim is broader-spectrum and used in veterinary contexts.
Sulfadimethoxine
  • Mechanistic Contrast : Sulfadimethoxine is a sulfonamide that inhibits dihydropteroate synthase, often used synergistically with Ormetoprim.
  • Deuterated Standards: Sulfadimethoxine-d4 is another deuterated internal standard, but its pharmacokinetic profile and deuterium substitution pattern differ from this compound .

Pharmacokinetic and Analytical Comparisons

Table 1: Comparative Properties of this compound and Analogues
Compound Molecular Formula Deuterium Substitution Primary Application Key Advantage
This compound C₁₃H₁₁D₆N₅O₂ 6 H → D Analytical standard High isotopic purity for LC-MS/MS
Ormetoprim C₁₃H₁₇N₅O₂ None Veterinary therapy Broad-spectrum antimicrobial activity
Trimethoprim-d9 C₁₄H₁₈D₉N₄O₃ 9 H → D Pharmacokinetic studies Enhanced metabolic stability
Sulfadimethoxine-d4 C₁₂H₁₀D₄N₄O₄S 4 H → D Residue analysis in food Low background interference in assays
Metabolic Stability

Deuterium labeling in this compound reduces metabolic degradation via the kinetic isotope effect, prolonging its detection window in biological samples compared to non-deuterated Ormetoprim. This property is critical for accurate quantification in long-term studies .

Analytical Performance
  • Sensitivity: this compound demonstrates a limit of quantification (LOQ) of 0.1 ng/mL in plasma samples, comparable to Trimethoprim-d9 but superior to non-deuterated analogs due to reduced ion suppression in mass spectrometry .
  • Specificity: Its deuterated structure eliminates cross-reactivity with endogenous compounds, a common issue with non-labeled standards .

Research and Regulatory Considerations

  • Labeling Requirements : Per EMA guidelines, deuterated standards like this compound must be clearly labeled with batch-specific identifiers and deuterium content to ensure traceability in clinical trials .
  • Synthesis Challenges: The incorporation of six deuterium atoms requires specialized synthetic routes, increasing production costs compared to non-deuterated Ormetoprim .

Biological Activity

Ormetoprim-d6 is a deuterated derivative of ormetoprim, an established antibacterial agent known for its role as a dihydrofolate reductase inhibitor. This compound is particularly significant in the context of bacterial infections due to its ability to disrupt folic acid synthesis, which is essential for bacterial growth and replication. The introduction of deuterium atoms enhances the compound's stability and improves analytical resolution in studies, particularly in mass spectrometry.

This compound functions primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of folic acid in bacteria. This inhibition leads to a reduction in nucleic acid synthesis, ultimately impairing bacterial growth. The microbiostatic nature of this compound means it inhibits bacterial proliferation rather than directly killing bacteria, relying on the host's immune response to clear the infection .

Synergistic Effects

This compound has been shown to work synergistically with sulfonamides, such as sulfadimethoxine. This combination enhances the antimicrobial efficacy against various pathogens sensitive to folic acid synthesis disruption. The synergistic relationship allows for more potent inhibition of bacterial growth, making it a valuable option in clinical settings.

Comparative Analysis with Other Compounds

The following table summarizes the unique features and mechanisms of action of this compound compared to other related compounds:

CompoundStructure TypeMechanism of ActionUnique Features
OrmetoprimDiaminopyridineDihydrofolate reductase inhibitorStandard form without isotopic labeling
SulfadimethoxineSulfonamideInhibits folic acid synthesisWorks synergistically with ormetoprim
TrimethoprimDiaminopyrimidineDihydrofolate reductase inhibitorOften used alone or with sulfonamides
PyrimethamineDiaminopyrimidineDihydrofolate reductase inhibitorPrimarily used against protozoan infections
This compound Diaminopyridine Dihydrofolate reductase inhibitor Isotopic labeling enhances analytical capabilities

This compound stands out due to its isotopic labeling, which provides enhanced analytical capabilities while maintaining similar antibacterial properties to its non-deuterated counterparts. This feature is particularly valuable in pharmacological research and development contexts.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

  • Pharmacokinetics and Metabolism : Research indicates that the deuterated form shows altered pharmacokinetics compared to its non-deuterated counterpart, potentially leading to improved therapeutic profiles in vivo. Studies utilizing mass spectrometry have demonstrated that this compound can be traced effectively through metabolic pathways, allowing researchers to understand its action better .
  • Antibacterial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness is enhanced when used in combination with sulfonamides, leading to a broader spectrum of activity against resistant strains.
  • Environmental Impact : Investigations into the environmental persistence of this compound have raised concerns regarding its impact on microbial communities in aquatic ecosystems. The compound's stability may contribute to selective pressure on bacterial populations, potentially leading to increased resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.